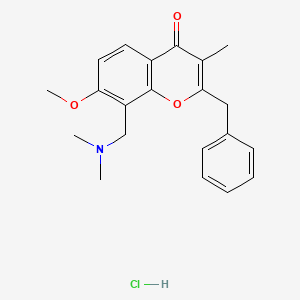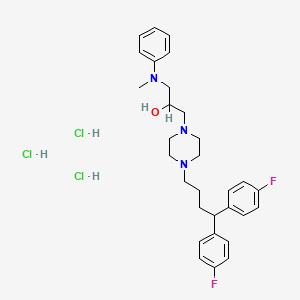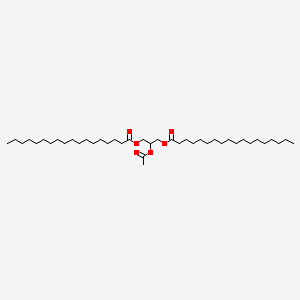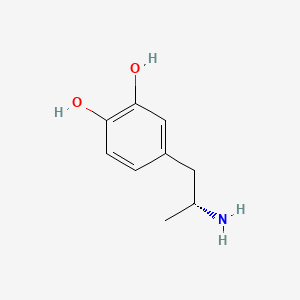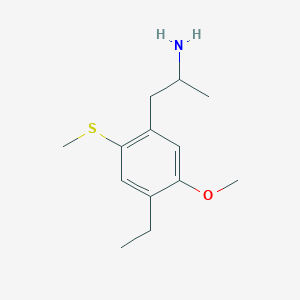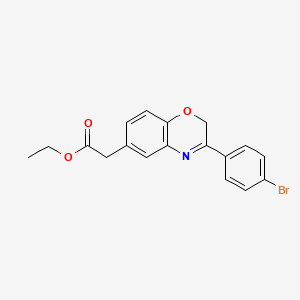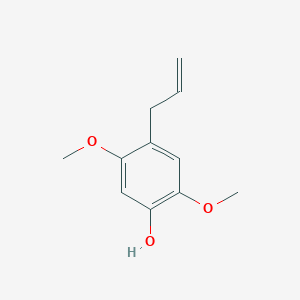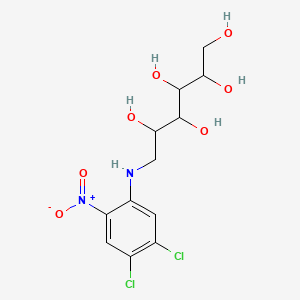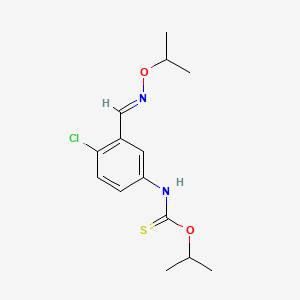
(4-Chloro-3-(isopropoxyimino-methyl)-phenyl)-thiocarbamic acid, O-isopropyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Chloro-3-(isopropoxyimino-methyl)-phenyl)-thiocarbamic acid, O-isopropyl ester is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a chloro-substituted phenyl ring, an isopropoxyimino group, and a thiocarbamic acid ester moiety. Its chemical properties and reactivity make it a valuable subject of study in organic chemistry and related disciplines.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-3-(isopropoxyimino-methyl)-phenyl)-thiocarbamic acid, O-isopropyl ester typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the isopropoxyimino group: This step involves the reaction of an appropriate aldehyde or ketone with hydroxylamine and isopropanol under acidic or basic conditions to form the isopropoxyimino intermediate.
Introduction of the chloro-substituted phenyl ring: This can be achieved through electrophilic aromatic substitution reactions, where a chloro group is introduced to the phenyl ring using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Formation of the thiocarbamic acid ester: This step involves the reaction of the isopropoxyimino intermediate with thiocarbamic acid derivatives under suitable conditions to form the final ester product.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a large scale.
化学反应分析
Types of Reactions
(4-Chloro-3-(isopropoxyimino-methyl)-phenyl)-thiocarbamic acid, O-isopropyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The chloro group on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted products.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and alcohols under appropriate reaction conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, reduction may produce reduced compounds, and substitution reactions can result in various substituted products.
科学研究应用
(4-Chloro-3-(isopropoxyimino-methyl)-phenyl)-thiocarbamic acid, O-isopropyl ester has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of (4-Chloro-3-(isopropoxyimino-methyl)-phenyl)-thiocarbamic acid, O-isopropyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to enzymes or receptors: Modulating their activity and influencing biochemical pathways.
Interacting with cellular components: Affecting cellular processes and functions.
Inducing specific chemical reactions: Leading to the formation of active metabolites or intermediates.
属性
CAS 编号 |
165549-69-9 |
|---|---|
分子式 |
C14H19ClN2O2S |
分子量 |
314.8 g/mol |
IUPAC 名称 |
O-propan-2-yl N-[4-chloro-3-[(E)-propan-2-yloxyiminomethyl]phenyl]carbamothioate |
InChI |
InChI=1S/C14H19ClN2O2S/c1-9(2)18-14(20)17-12-5-6-13(15)11(7-12)8-16-19-10(3)4/h5-10H,1-4H3,(H,17,20)/b16-8+ |
InChI 键 |
PAALNFGWMCOSOL-LZYBPNLTSA-N |
手性 SMILES |
CC(C)OC(=S)NC1=CC(=C(C=C1)Cl)/C=N/OC(C)C |
规范 SMILES |
CC(C)OC(=S)NC1=CC(=C(C=C1)Cl)C=NOC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


